molecular formula C9H20ClN B1382461 Non-8-en-1-amine hydrochloride CAS No. 1803584-27-1

Non-8-en-1-amine hydrochloride

Cat. No.: B1382461
CAS No.: 1803584-27-1
M. Wt: 177.71 g/mol
InChI Key: WWIMSWOAFPFVGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines like Non-8-en-1-amine hydrochloride can be achieved through various methods. One such method involves the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . Another method involves the iron-catalyzed synthesis of primary amines through reductive amination .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H19N.ClH/c1-2-3-4-5-6-7-8-9-10;/h2H,1,3-10H2;1H . The molecular weight of this compound is 177.72 .


Chemical Reactions Analysis

Amines, such as this compound, can undergo various reactions. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Another reaction involves the conversion of amines into alkenes by an elimination reaction .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Amines, in general, have simple physical properties such as solubility and boiling points .

Scientific Research Applications

  • Corrosion Inhibition Properties Non-8-en-1-amine hydrochloride demonstrates potential as a corrosion inhibitor. Research on similar amines has shown their effectiveness in protecting metals like mild steel in acidic environments. The efficiency of these inhibitors depends on factors like temperature and concentration (Damborenea et al., 1997).

  • Applications in Cell Physiology Amines have been used in cell physiology studies. Tertiary amines linked to photoremovable protecting groups have shown potential in activating gene editing tools like CRISPR-Cas9, highlighting their relevance in biological research (Asad et al., 2017).

  • Crystal Engineering in Pharmaceuticals In crystal engineering, amine hydrochlorides like this compound can form cocrystals with organic acids. This approach helps in designing pharmaceuticals with modified physical properties, which can be crucial for drug delivery systems (Childs et al., 2004).

  • Nanoparticle Synthesis for Biomedical Applications this compound could be useful in synthesizing nanoparticles for biomedical applications. Studies on similar compounds have led to the development of nanoparticles with applications in bioimaging and drug delivery (Yang et al., 2011).

  • Thermodynamic Modeling in Refining Processes In refining processes, amines play a crucial role. A comprehensive thermodynamic model including amine hydrochlorides can simulate environments in refineries, providing insights into the formation of potentially corrosive amine hydrochloride phases (Lencka et al., 2016).

  • Poly(amido-amine) Development for Biomedical Uses Poly(amido-amine)s synthesized from amines, including amine hydrochlorides, have broad applications in the biomedical field. They are used in developing materials for healthcare applications due to their biocompatibility and biodegradability (Ferruti et al., 2002).

  • Nuclear Magnetic Resonance in Pharmaceutical Analysis Nuclear magnetic resonance (NMR) techniques using amine salts, including hydrochlorides, are vital in pharmaceutical analysis. This method provides qualitative and quantitative data crucial for drug development and quality control (Sinsheimer & Keuhnelian, 1966).

  • Synthesis of Biobased Amines for Polymer Applications this compound could contribute to the synthesis of biobased amines. These amines are significant for creating eco-friendly polymers used in various industrial applications, highlighting the shift towards sustainable materials (Froidevaux et al., 2016).

Safety and Hazards

Non-8-en-1-amine hydrochloride is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

non-8-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-2-3-4-5-6-7-8-9-10;/h2H,1,3-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIMSWOAFPFVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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